2-(ethylthio)-5,6,7,8-tetrahydro-10H-pyrido[1,2-a][1,3]thiazolo[4,5-d]pyrimidin-10-one
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Overview
Description
The compound “2-(ethylthio)-5,6,7,8-tetrahydro-10H-pyrido[1,2-a][1,3]thiazolo[4,5-d]pyrimidin-10-one” is a complex organic molecule. It belongs to the class of thiazolopyrimidines, which are nitrogen and sulphur containing heterocyclic aromatic molecules . These compounds are known for their wide range of pharmacological effects .
Synthesis Analysis
The synthesis of thiazolopyrimidines involves various methods. One classical method involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole . Another method involves the reaction of dibenzoylacetylene . The synthesis process can be influenced by various factors such as the choice of catalysts, solvent medium, and temperature .Molecular Structure Analysis
Thiazolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of these compounds plays a crucial role in their biological activity .Chemical Reactions Analysis
The chemical reactions involving thiazolopyrimidines are diverse. For instance, the reaction mechanism of 2-substituted thioureas involves nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product, which then undergoes [3,3]-Claisen rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolopyrimidines are influenced by their molecular structure. For instance, they are known for their high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications .Scientific Research Applications
Reactivity and Synthesis of New Heterocyclic Systems
Compounds with a structure similar to "2-(ethylthio)-5,6,7,8-tetrahydro-10H-pyrido[1,2-a][1,3]thiazolo[4,5-d]pyrimidin-10-one" have been studied for their reactivity and potential to form new heterocyclic systems. For instance, the reactivity of pyrido and thieno derivatives with alkyl mono- and di-halides has been investigated, leading to the synthesis of heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These compounds have shown promising antimicrobial activity against Staphylococcus aureus, indicating their potential for developing new antimicrobial agents (Sirakanyan et al., 2015).
Novel Syntheses of Tricyclic Systems
Research has also focused on the synthesis of tricyclic systems incorporating the pyridine- and pyrazine-fused pyrimidones. These compounds have been synthesized through reactions involving 2-methylthio-imidazoline and 2-methylthio-pyrimidine amidated chlorides, forming a series of N-aryl pyrimidones. Such compounds include various pyrimidones that could have applications in medicinal chemistry and materials science (Friary et al., 1993).
Polyfluoroalkylated Heterocyclic Compounds
Another aspect of research involving this chemical structure is the synthesis of polyfluoroalkylated bicyclic and tricyclic heterocyclic compounds. These syntheses have produced compounds with potential applications in various fields, including pharmaceuticals and agrochemicals. The studies have explored reactions with 2-aminopyridine derivatives and 2-amino-1,3-thiazole derivatives, leading to moderate to good yields of polyfluoroalkylated pyrido[1,2-a]pyrimidines and thiazolo[3,2-a]pyrimidine derivatives (Liu & Huang, 1997).
Antimicrobial Activity of Derivatives
Further studies have synthesized derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine and investigated their antimicrobial activity. These efforts have resulted in compounds displaying significant activity against gram-positive and gram-negative bacterial strains, highlighting the therapeutic potential of these heterocyclic systems (Sirakanyan et al., 2019).
Mechanism of Action
Target of Action
Thiazolopyrimidine derivatives, to which this compound belongs, have been studied for their diverse pharmacological actions . These compounds have shown antimicrobial, antiviral, anti-Parkinson, anticancer, and anti-inflammatory activities .
Mode of Action
Thiazolopyrimidines are known to interact with their targets, leading to changes that result in their pharmacological effects
Biochemical Pathways
Thiazolopyrimidines have been found to impact a variety of biological processes, suggesting they may interact with multiple pathways .
Result of Action
Thiazolopyrimidines have been found to exhibit a range of pharmacological effects, suggesting they may have multiple molecular and cellular impacts .
Future Directions
Thiazolopyrimidines have gained significant attention in the field of organic electronics due to their planar and rigid backbone as well as an extended π-conjugated structure . Future research could focus on developing novel thiazolopyrimidines with enhanced pharmacological activities and minimum toxicity .
properties
IUPAC Name |
5-ethylsulfanyl-4-thia-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8-trien-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-2-16-11-13-9-8(17-11)10(15)14-6-4-3-5-7(14)12-9/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUZWRXUSOYROV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(S1)C(=O)N3CCCCC3=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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